

A Head-to-Head Comparison of FAK/PYK2 Inhibitors for Researchers

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Compound of Interest		
Compound Name:	PF-431396	
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For researchers and drug development professionals navigating the landscape of cancer and inflammatory disease therapeutics, the focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2) signaling pathways present compelling targets. This guide provides a side-by-side comparison of key inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for your research.

Focal adhesion kinase (FAK) and its closely related homolog, proline-rich tyrosine kinase 2 (PYK2), are non-receptor tyrosine kinases that play pivotal roles in cell adhesion, migration, proliferation, and survival. Their dysregulation is implicated in the progression of various cancers and inflammatory disorders, making them attractive targets for therapeutic intervention. A growing number of small molecule inhibitors targeting FAK and PYK2 are in various stages of preclinical and clinical development. This guide offers a comparative overview of some of the most prominent FAK/PYK2 inhibitors to date.

Performance Comparison of FAK/PYK2 Inhibitors

The efficacy and selectivity of FAK/PYK2 inhibitors are critical parameters for their application in research and clinical settings. The following table summarizes the biochemical potency (IC50) of several key inhibitors against FAK and PYK2.



Inhibitor	FAK IC50 (nM)	PYK2 IC50 (nM)	Selectivity	Clinical Trial Status (Selected Indications)
Defactinib (VS- 6063)	0.6	0.6	Dual FAK/PYK2	Phase I/II (Malignant Pleural Mesothelioma, Pancreatic Cancer, Ovarian Cancer)[1]
PF-562271	1.5[2][3][4][5][6]	13 - 14[3][4][6][7]	FAK > PYK2 (~10-fold)	Phase I (Advanced Solid Tumors)[2][3]
GSK2256098	-	-	Selective FAK	Phase I (Advanced Solid Tumors, Glioblastoma)[8]
PF-431396	2	11	FAK > PYK2 (~5.5-fold)	Preclinical
VS-4718	-	-	Dual FAK/PYK2	Phase I (Advanced Solid Tumors)[1]
IN10018 (BI- 853520)	-	-	FAK/IGF-1R	Phase I/II (Advanced Solid Tumors)
CEP-37440	-	-	FAK/ALK	Preclinical

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

FAK/PYK2 Signaling Pathway



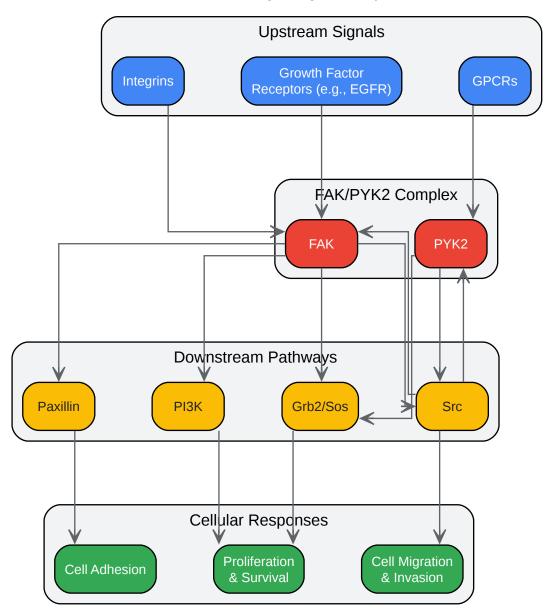




Understanding the intricate signaling network regulated by FAK and PYK2 is crucial for interpreting the effects of their inhibitors. Upon activation by upstream signals such as integrin engagement with the extracellular matrix or growth factor receptor stimulation, FAK and PYK2 undergo autophosphorylation, creating docking sites for various downstream signaling proteins. This cascade ultimately influences critical cellular processes like cell migration, proliferation, and survival.

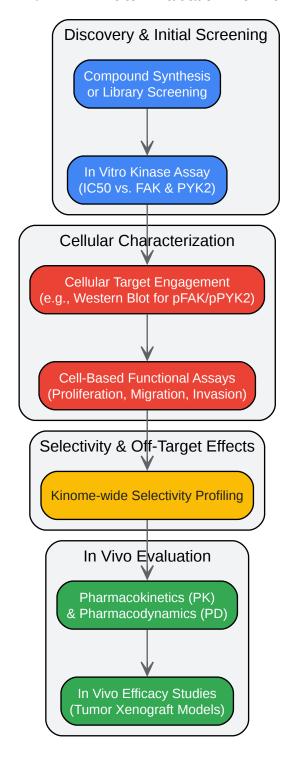


FAK/PYK2 Signaling Pathway





FAK/PYK2 Inhibitor Evaluation Workflow



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